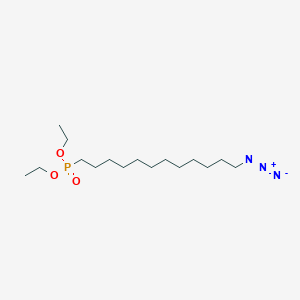![molecular formula C17H18N4O3 B14126832 N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine CAS No. 4238-39-5](/img/structure/B14126832.png)
N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine is an organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes a dimethylamino group, which contributes to its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine typically involves a diazotization reaction followed by coupling with glycine. The process can be summarized as follows:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with glycine under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Diazotization: Using industrial-grade aniline derivatives and nitrous acid.
Efficient Coupling: Employing optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: Amines are the primary products.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The dimethylamino group enhances its solubility and reactivity. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or reacting with other chemicals in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye with similar structural features.
Congo Red: A well-known azo dye used in histology.
Sudan III: An azo dye used for staining lipids.
Uniqueness
N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine is unique due to its specific combination of functional groups, which confer distinct solubility, reactivity, and application properties compared to other azo dyes.
Properties
CAS No. |
4238-39-5 |
|---|---|
Molecular Formula |
C17H18N4O3 |
Molecular Weight |
326.35 g/mol |
IUPAC Name |
2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C17H18N4O3/c1-21(2)15-9-7-14(8-10-15)20-19-13-5-3-12(4-6-13)17(24)18-11-16(22)23/h3-10H,11H2,1-2H3,(H,18,24)(H,22,23) |
InChI Key |
CJWMQZHWLJMCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


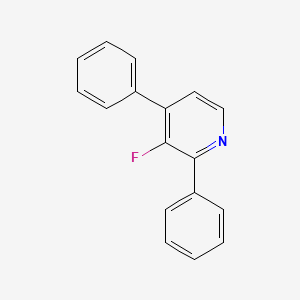
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14126751.png)
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B14126758.png)
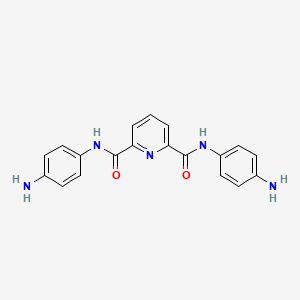
![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)urea](/img/structure/B14126799.png)


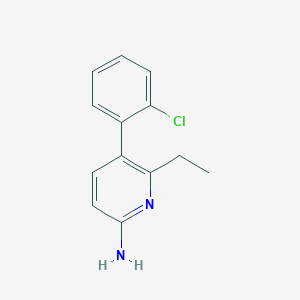
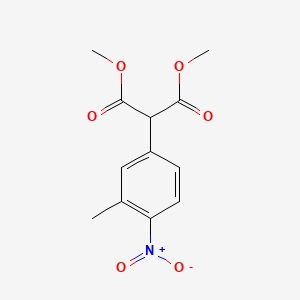
![3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14126825.png)
![Methanone, [4-(3,5-difluorophenyl)-2H-1,2,3-triazol-2-yl]-4-Morpholinyl-](/img/structure/B14126826.png)
